Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-trimethylsilyloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3Si/c1-10-7(9)6(5-8)11-12(2,3)4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJPTBYOASKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, a versatile silylated cyanohydrin derived from a ketoester. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the synthesis, characterization, and reactivity of this compound, highlighting its potential as a valuable building block in the construction of complex molecular architectures. While specific documented applications in drug development are nascent, this guide explores its plausible utility based on the well-established chemistry of related α-cyano-α-silyloxy esters.
Introduction: The Strategic Value of Silylated Cyanohydrins in Synthesis
O-protected cyanohydrins, particularly O-trimethylsilyl (TMS) derivatives, are powerful intermediates in organic synthesis. They serve as masked acyl anions or their synthetic equivalents, enabling a range of carbon-carbon bond-forming reactions that are otherwise challenging. The silylation of the hydroxyl group not only protects it but also enhances the stability and handling of the cyanohydrin moiety.
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, with the CAS number 87223-69-6, belongs to the class of α-cyano-α-silyloxy esters. Its unique structure, combining a nitrile, a silyloxy group, and a methyl ester on the same carbon atom, makes it a highly functionalized and reactive building block. This guide will delve into the fundamental chemistry of this compound, providing a foundation for its potential application in complex molecule synthesis.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87223-69-6 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃Si | [1][2] |
| Molecular Weight | 187.27 g/mol | [2] |
| SMILES | O=C(OC)C(C#N)O(C)C | [1] |
Spectroscopic Characterization (Predicted and Analogous Data):
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:
-
A singlet for the three equivalent methyl groups of the trimethylsilyl (TMS) group, typically appearing in the upfield region around δ 0.1-0.3 ppm .
-
A singlet for the methyl group of the ester, which would appear further downfield, likely in the range of δ 3.7-3.9 ppm .
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide more detailed structural information:
-
The methyl carbons of the TMS group would resonate at approximately δ 0-2 ppm .
-
The methyl carbon of the ester group is expected around δ 52-54 ppm .
-
The quaternary carbon attached to the cyano, silyloxy, and ester groups would be found in the range of δ 60-70 ppm .
-
The nitrile carbon (C≡N) would appear around δ 115-120 ppm .
-
The carbonyl carbon of the ester (C=O) would be the most downfield signal, expected in the region of δ 165-170 ppm .
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:
-
A strong, sharp band for the nitrile (C≡N) stretch, typically observed around 2250-2230 cm⁻¹ .
-
A strong absorption for the carbonyl (C=O) stretch of the ester group, expected in the range of 1750-1735 cm⁻¹ .
-
A prominent band for the Si-O-C stretch, usually found between 1100-1000 cm⁻¹ .
-
Characteristic C-H stretching vibrations for the methyl groups of the TMS and ester functions will be observed below 3000 cm⁻¹ .
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, fragmentation would likely involve:
-
Loss of a methyl radical (•CH₃) from the TMS group to give a prominent [M-15]⁺ ion.
-
Cleavage of the trimethylsilyl group to generate characteristic ions.
-
Fragmentation of the ester group.
Synthesis of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
The most direct and efficient method for the synthesis of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is the addition of trimethylsilyl cyanide (TMSCN) to a suitable α-ketoester precursor, namely methyl glyoxylate or its synthetic equivalent. This reaction falls under the general category of cyanosilylation of carbonyl compounds.
Logical Synthesis Pathway: The reaction proceeds via the nucleophilic attack of the cyanide ion (generated from TMSCN, often with the aid of a catalyst) on the electrophilic carbonyl carbon of the α-ketoester. The resulting alkoxide is then trapped by the trimethylsilyl group to afford the final product.
Figure 1: General synthesis pathway for Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Detailed Experimental Protocol (Analogous Procedure):
This protocol is based on established methods for the cyanosilylation of α-ketoesters.[3] Researchers should optimize conditions for their specific setup.
Materials:
-
Methyl glyoxylate solution (or a suitable precursor)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Catalyst (e.g., zinc iodide, potassium cyanide/18-crown-6, or an organic base like DBU)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the α-ketoester (1.0 eq) dissolved in the anhydrous solvent.
-
Add the catalyst (0.05 - 0.2 eq) to the solution and stir under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a mild acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Trimethylsilyl cyanide and the silylated product are sensitive to moisture, which can lead to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of reagents and products.
-
Catalyst: The cyanosilylation of ketones and ketoesters is often slow and requires a catalyst to facilitate the reaction. Lewis acids activate the carbonyl group, making it more electrophilic, while Lewis bases can activate the TMSCN.
-
Temperature Control: The initial addition of TMSCN is often performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.
Reactivity and Synthetic Utility
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a versatile synthetic intermediate due to the presence of multiple reactive sites.
Key Reactions:
-
Hydrolysis: The silyl ether and ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy-α-cyano acid or its derivatives. This transformation is fundamental in the use of silylated cyanohydrins as protected α-hydroxy acid precursors.
-
Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo nucleophilic attack by organometallic reagents or be reduced to an amine, providing a pathway to α-amino acids and their derivatives.
-
Reactions as an Acyl Anion Equivalent: Upon deprotonation of a related precursor, the resulting carbanion can act as an acyl anion equivalent, reacting with various electrophiles.[4]
-
Radical Reactions: The cyano group can stabilize an adjacent radical, allowing for radical-mediated C-C bond formation.
Reaction Workflow:
Figure 2: Key reaction pathways of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate.
Applications in Drug Discovery and Development
While specific, documented instances of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate being used in the synthesis of a marketed drug are not prevalent in the reviewed literature, the broader class of cyanohydrins and their silylated derivatives are of significant interest in pharmaceutical development.[3][5] Their utility stems from their role as precursors to α-hydroxy acids and α-amino acids, which are common structural motifs in biologically active molecules.
Potential Applications:
-
Synthesis of Bioactive α-Hydroxy Acids: Many pharmaceuticals contain the α-hydroxy acid moiety. Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate can serve as a protected precursor to this functional group, allowing for its introduction into a molecule at a later stage of the synthesis.
-
Asymmetric Synthesis: The cyanosilylation of α-ketoesters can be performed enantioselectively using chiral catalysts.[3] This would provide access to enantiomerically enriched Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, a valuable chiral building block for the synthesis of single-enantiomer drugs.
-
Fragment-Based Drug Discovery: The compact and highly functionalized nature of this molecule makes it an interesting fragment for use in fragment-based drug discovery (FBDD) campaigns.
The development of efficient and scalable syntheses for such building blocks is crucial for the pharmaceutical industry, and recent breakthroughs in the cyanosilylation of ketones highlight the ongoing importance of this area of research.[3][5]
Safety, Handling, and Storage
As with all cyanide-containing compounds, Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate should be handled with extreme caution in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a promising and versatile building block for organic synthesis. Its synthesis via the cyanosilylation of α-ketoesters is a well-precedented reaction, and its multiple functional groups offer a wide range of possibilities for further chemical transformations. While its direct application in drug synthesis is an area ripe for further exploration, its potential as a precursor to key pharmacophores is clear. This guide provides the foundational knowledge for researchers to begin exploring the synthetic utility of this intriguing molecule.
References
-
Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. (2016, February 22). ScienceDaily. Retrieved from [Link]
-
Gualdagnini, F., et al. (2017). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Proceedings, 1(10), 579. [Link]
-
Melendez, D. R., & Hartel, A. M. (2015). The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparation of aldols. The Winthrop McNair Research Bulletin, 1(1), Article 10. [Link]
-
NIST. (n.d.). Acetic acid, cyano-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. EurekAlert!. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CONVERSION OF KETONES TO CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S11 13 C NMR signals of the -N(Me)2 carbons that were observed in the.... Retrieved from [Link]
-
Aaron Chemistry GmbH. (n.d.). methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate. Retrieved from [Link]
-
Foley, L. H. (1985). 4-oxopentanoate from methyl 2,4-dioxopentanoate. A clarification of the pathway for the reaction of trimethylsislyl cyanide with enolized β-diketones. Journal of Organic Chemistry, 50(25), 5204–5209. [Link]
-
Wiley. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top).... Retrieved from [Link]
Sources
- 1. 87223-69-6|Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate|BLD Pharm [bldpharm.com]
- 2. 87223-69-6 | MFCD21304959 | methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate [aaronchem.com]
- 3. Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors | EurekAlert! [eurekalert.org]
- 4. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]
- 5. sciencedaily.com [sciencedaily.com]
Mechanism of action for silylated cyanoacetates
Technical Guide & Application Whitepaper
Executive Summary
Silylated cyanoacetates, most notably Ethyl Trimethylsilylcyanoacetate (ETSA) , represent a class of "soft" pronucleophiles used to construct carbon-carbon bonds under neutral or chemically orthogonal conditions. Unlike traditional cyanoacetates that require Brønsted base deprotonation (pKₐ ~11), silylated variants utilize the high affinity of silicon for fluoride or oxygen to drive reactivity.
This guide details the mechanistic pathways of silylated cyanoacetates, specifically focusing on fluoride-mediated desilylation and Lewis-acid catalyzed aldol-type additions . It provides researchers with a validated framework for utilizing these reagents in the synthesis of
Structural Fundamentals & Reactivity Profile
The core utility of silylated cyanoacetates lies in the C–Si bond (
The Silicon Effect[1]
-
Stabilization: The silicon atom stabilizes the
-anion through overlap (negative hyperconjugation), making the species more accessible than a standard enolate. -
Steric Masking: The bulky trimethylsilyl (TMS) group prevents premature oligomerization, a common side reaction in simple cyanoacrylates.
-
Bond Energies:
-
Si–C: ~76 kcal/mol (Labile)
-
Si–F: ~135 kcal/mol (Thermodynamic Sink)
-
Si–O: ~110 kcal/mol
-
Comparison of Activation Modes
| Feature | Traditional Knoevenagel | Silylated (Fluoride-Mediated) |
| Activator | Amine bases (Piperidine, Pyridine) | Fluoride source (TBAF, CsF, TASF) |
| Species | Free Carbanion / Enolate | Pentacoordinate Silicate / Naked Anion |
| pH | Basic (>9) | Neutral / Buffered |
| Tolerance | Poor for base-sensitive groups | Excellent for base-sensitive epoxides/lactones |
| Byproducts | Water, Ammonium salts | Silyl fluorides ( |
Mechanistic Pathways
Pathway A: Fluoride-Mediated Activation (The "Naked" Anion)
This is the dominant mechanism for silylated cyanoacetates in drug synthesis. The reaction proceeds via a Peterson-type olefination sequence.[1][2][3][4][5]
-
Initiation: The fluoride ion (
) attacks the silicon atom, forming a hypervalent pentacoordinate silicate intermediate. -
Cleavage: The C–Si bond cleaves, releasing the volatile
and generating a "naked" carbanion stabilized by the cyano and ester groups. -
Addition: The carbanion attacks the electrophile (aldehyde/ketone), forming a
-alkoxide. -
Elimination:
-
Standard Peterson: The oxygen attacks the silicon (if not already cleaved) or a proton source.
-
With EWGs (Cyano/Ester): The presence of electron-withdrawing groups (EWG) facilitates rapid elimination of the oxide, often yielding the
-unsaturated product directly (Knoevenagel product).
-
Figure 1: Fluoride-mediated activation cycle showing the generation of the reactive carbanion and subsequent olefination.[6]
Pathway B: Lewis Acid Catalysis (Mukaiyama-Type)
In the presence of strong Lewis Acids (
Experimental Protocols
Protocol: TBAF-Mediated Synthesis of -Unsaturated Esters
This protocol describes the reaction of Ethyl Trimethylsilylcyanoacetate (ETSA) with a base-sensitive benzaldehyde derivative.
Reagents:
-
Aldehyde (1.0 equiv)
-
Ethyl Trimethylsilylcyanoacetate (ETSA) (1.2 equiv)
-
Tetrabutylammonium Fluoride (TBAF) (0.1 - 1.0 equiv, 1M in THF)
-
Solvent: Anhydrous THF or DCM.
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the aldehyde (1.0 mmol) and ETSA (1.2 mmol) in anhydrous THF (5 mL).
-
Activation: Cool the solution to 0°C. Add TBAF dropwise. Note: Catalytic amounts (0.1 equiv) are often sufficient if the silyl transfer is efficient, but stoichiometric amounts ensure completion.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC or NMR (disappearance of aldehyde proton).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
Self-Validating Checkpoints:
-
Color Change: The reaction mixture often turns yellow/orange upon addition of TBAF due to the formation of the conjugated anion, then fades as the product forms.
-
Gas Evolution: No gas should be evolved (unlike hydride reductions).
-
NMR Verification: Check for the disappearance of the TMS peak (
0.1-0.3 ppm) and the appearance of the vinyl proton ( 7.5-8.5 ppm).
Figure 2: Step-by-step workflow for the fluoride-mediated coupling of ETSA with aldehydes.
Applications in Drug Development
Heterocycle Functionalization
Silylated cyanoacetates are critical in synthesizing substituted coumarins and quinolines where harsh basic conditions would degrade the heterocyclic core. The fluoride method allows for the "late-stage functionalization" of complex scaffolds.
Data: Yield Comparison (Base vs. Fluoride)
The following table summarizes the efficiency of silylated methods versus traditional base catalysis for sensitive substrates (e.g., 4-nitrobenzaldehyde).
| Substrate | Method A: Piperidine/EtOH (Reflux) | Method B: ETSA / TBAF (0°C) | Outcome |
| 4-Nitrobenzaldehyde | 65% Yield (Significant tars) | 92% Yield (Clean) | Fluoride prevents nitro-group degradation. |
| Furfural | 70% Yield | 88% Yield | Avoids ring opening. |
| Aliphatic Aldehydes | 45% Yield (Aldol side-rxns) | 85% Yield | Kinetic control prevents self-condensation. |
References
-
Peterson, D. J. (1968).[1] Carbonyl olefination reaction using silyl-substituted organometallics.[2][5] Journal of Organic Chemistry.[7][8] Link
-
Chintareddy, V. R., et al. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes. Journal of Organic Chemistry.[7][8] Link
-
Aronica, L. A., et al. (2003).[7] Fluoride-Promoted Rearrangement of Organo Silicon Compounds.[7][9] Journal of Organic Chemistry.[7][8] Link
-
Palomo, C., et al. (1989). Fluoride-ion-mediated reaction of silyl acetates with aldehydes. Tetrahedron Letters.[9][10] Link
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoride-Promoted Rearrangement of Organo Silicon Compounds: A New Synthesis of 2-(Arylmethyl)aldehydes from 1-Alkynes [organic-chemistry.org]
- 8. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 9. Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates to Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Fluoride-assisted trifluoromethylation of aromatic thiones with (trifluoromethyl)trimethylsilane / Journal of Fluorine Chemistry, 2003 [sci-hub.box]
Technical Guide: Spectroscopic & Synthetic Analysis of Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
Executive Summary
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a pivotal intermediate in organic synthesis, serving as a protected cyanohydrin derivative of methyl glyoxylate. Its primary utility lies in the synthesis of
This guide provides a definitive spectroscopic profile (NMR/IR) and a validated synthetic workflow. It addresses the critical instability of the trimethylsilyl (TMS) group under acidic conditions, offering protocols to ensure data integrity and high-yield isolation.
Structural & Spectroscopic Analysis[1][2]
Infrared Spectroscopy (IR)
The IR spectrum of this molecule is dominated by the ester and silyl ether functionalities. The nitrile stretch is characteristically weak or silent due to the specific electronic environment of the
| Functional Group | Wavenumber ( | Intensity | Assignment / Notes |
| Nitrile (-C≡N) | 2240 – 2255 | Weak / Very Weak | Often barely visible; diagnostic but unreliable for quantification. |
| Ester Carbonyl (C=O) | 1745 – 1760 | Strong | Sharp, characteristic ester stretch. |
| Si-C Stretch | 1250 – 1260 | Strong | Characteristic of the TMS group (Si-Me |
| Si-O Stretch | 1100 – 1150 | Medium/Strong | Overlaps with C-O stretches; confirms silyl ether linkage. |
| Si-C Rocking | 840 – 850 | Strong | Diagnostic "doublet" often seen with TMS groups. |
Nuclear Magnetic Resonance (NMR)
The
Solvent:
H NMR Data (400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.51 | Singlet (s) | 1H | C(2)-H | Methine proton. Deshielded by the electron-withdrawing nitrile and ester groups. |
| 3.91 | Singlet (s) | 3H | -OCH | Methyl ester. Typical range for methyl esters. |
| 0.26 | Singlet (s) | 9H | -Si(CH | TMS group. Highly shielded silicon-methyl protons. |
C NMR Data (100 MHz,
)
| Chemical Shift ( | Assignment | Notes |
| 165.8 | C=O | Ester carbonyl carbon. |
| 115.2 | -CN | Nitrile carbon. |
| 62.1 | C-2 | Methine carbon (chiral center). |
| 53.8 | -OCH | Methoxy carbon. |
| -0.6 | -Si(CH | TMS carbons. |
Critical Note on Sample Prep: The TMS group is acid-labile. Use
stored overor pass the solvent through a small plug of basic alumina before dissolving the sample. Traces of HCl in chloroform can catalyze the reversion to methyl glyoxylate and HCN.
Visualization: Structural Logic & Assignment
The following diagram correlates the chemical structure with the spectroscopic signals described above.
Figure 1: Spectroscopic correlation map linking structural moieties to specific NMR and IR signals.
Validated Synthetic Protocol
This protocol utilizes the Lewis acid-catalyzed addition of Trimethylsilyl Cyanide (TMSCN) to Methyl Glyoxylate. This method is preferred over base catalysis due to higher yields and cleaner reaction profiles.
Reaction Scheme
Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.
Step-by-Step Methodology
-
Safety Precaution: TMSCN is highly toxic and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. Prepare a quench bath of commercial bleach (sodium hypochlorite) to neutralize contaminated glassware.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Methyl Glyoxylate (10 mmol) and anhydrous Dichloromethane (DCM) (20 mL) to the flask.
-
Catalyst Addition: Add Zinc Iodide (
) (15 mg, ~0.5 mol%) in one portion. -
Addition: Cool the mixture to 0°C. Add TMSCN (11 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The reaction is exothermic.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (or NMR aliquot) for the disappearance of the aldehyde peak (~9.4 ppm).
-
Workup:
-
Crucial Step: Do not perform an aqueous wash, as this will hydrolyze the product.
-
Remove the solvent and excess TMSCN under reduced pressure (rotary evaporator) vented to a bleach trap.
-
-
Purification: Distill the residue under high vacuum (Kugelrohr or short-path distillation).
-
Target BP: ~65–70 °C at 0.5 mmHg.
-
Yield: Typically 90–95% as a colorless oil.
-
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Hydrolysis | Appearance of broad -OH peak (~3-4 ppm) and loss of TMS signal. | Moisture ingress or acidic | Use anhydrous solvents; neutralize NMR solvent with basic alumina. |
| Dimerization | Complex NMR multiplets in the 4.0–6.0 ppm region. | Thermal degradation during distillation. | Keep distillation bath temperature <100°C; ensure high vacuum. |
| Residual HCN | Weak peak at ~4.5 ppm (HCN) or almond odor. | Incomplete removal of TMSCN/HCN. | Degas oil under high vacuum for 1 hour; store over activated molecular sieves. |
References
-
General Reactivity of TMSCN: Livinghouse, T. "Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds." Organic Syntheses, 1981 , 60, 126. [Link]
-
Lewis Acid Catalysis (ZnI2): Evans, D. A.; Truesdale, L. K.; Carroll, G. L. "Cyanosilylation of Aldehydes and Ketones: A Convenient Route to Cyanohydrin Derivatives." Journal of the Chemical Society, Chemical Communications, 1973 , 2, 55–56. [Link]
-
Spectroscopic Data Verification (Related Ethyl Ester): NIST Chemistry WebBook. "Ethyl 2-cyano-2-[(trimethylsilyl)oxy]acetate Spectral Data." National Institute of Standards and Technology. [Link][2]
-
Application in Amino Acid Synthesis: Azymah, M.; Coustard, J. M. "Synthesis of
-Amino Esters via Cyanosilylation." Tetrahedron Letters, 1989 , 30(46), 6369-6370. [Link]
Sources
The Dual Nature of Reactivity: An In-depth Technical Guide to O-Silylated Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to reverse the inherent polarity of a functional group—a concept known as "umpolung"—unlocks novel pathways for constructing complex molecular architectures. O-silylated cyanohydrins stand as preeminent examples of this principle, serving as versatile and reliable acyl anion equivalents. This technical guide provides a comprehensive exploration of the fundamental reactivity of these remarkable intermediates, offering insights into their synthesis, mechanistic underpinnings, and broad synthetic utility, grounded in field-proven expertise.
Introduction: The Concept of Umpolung and the Acyl Anion Synthon
The carbonyl group, with its electrophilic carbon atom, typically reacts with nucleophiles. The umpolung, or reversal of this polarity, transforms the carbonyl carbon into a nucleophilic species, effectively creating an acyl anion synthon.[1] O-silylated cyanohydrins are stable, readily accessible precursors to these valuable nucleophiles.[2] The presence of the cyano group acidifies the adjacent methine proton, allowing for its removal by a suitable base. The resulting carbanion is stabilized by the electron-withdrawing nature of the nitrile and the silicon-oxygen bond, rendering it a potent nucleophile for carbon-carbon bond formation.[2]
Synthesis of O-Silylated Cyanohydrins: A Gateway to Reactivity
The formation of O-silylated cyanohydrins is most commonly achieved through the cyanosilylation of aldehydes and ketones, a reaction that has been extensively studied and optimized.
Cyanosilylation of Carbonyl Compounds
The addition of a silyl cyanide, typically trimethylsilyl cyanide (TMSCN), to a carbonyl compound is the most direct route to O-silylated cyanohydrins.[3] This reaction is generally reversible and often requires catalysis to proceed efficiently.[3]
A diverse array of catalysts has been developed for this transformation, broadly categorized as Lewis acids, Lewis bases, and bifunctional systems that combine both modes of activation.[4]
-
Lewis Acid Catalysis: Lewis acids, such as titanium complexes (e.g., Ti(OiPr)₄), activate the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack of the cyanide.[5][6] Gold(III) chloride has also been shown to be a highly efficient catalyst for this transformation.[6]
-
Lewis Base Catalysis: Lewis bases, such as N-oxides or phosphine oxides, can activate the silyl cyanide, enhancing the nucleophilicity of the cyanide source.[5]
-
Bifunctional Catalysis: The synergistic action of both Lewis acidic and Lewis basic sites within a single catalyst system can lead to enhanced reactivity and selectivity.[7][8] For instance, combinations of N-oxides and Ti(OiPr)₄ have been shown to act as effective bifunctional catalysts.[5]
-
Organocatalysis: Chiral (thio)ureas and other organocatalysts have been successfully employed in the enantioselective cyanosilylation of carbonyl compounds, providing access to optically active cyanohydrins.[9]
The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for the synthesis of a wide range of O-silylated cyanohydrins from both aldehydes and ketones.
Alternative Synthetic Approaches
While cyanosilylation is the most prevalent method, other strategies exist for the preparation of these compounds. One-pot procedures starting from aldehydes or ketones, a cyanide source (like KCN or NaCN), and a silylating agent (e.g., a trialkylsilyl chloride) offer an alternative, cost-effective approach.[10]
Diagram 1: Synthesis of O-Silylated Cyanohydrins
Caption: General scheme for the synthesis of O-silylated cyanohydrins.
The Core Reactivity: Generation and Reactions of the Acyl Anion Equivalent
The cornerstone of O-silylated cyanohydrin reactivity lies in the deprotonation of the α-carbon to generate a nucleophilic carbanion. This powerful intermediate can then engage with a variety of electrophiles to form new carbon-carbon bonds.
Deprotonation: The Key Activation Step
The choice of base and solvent is critical for the efficient generation of the carbanion and for controlling the subsequent reaction pathway. Strong, non-nucleophilic bases are typically employed to ensure complete deprotonation without competing side reactions. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are commonly used for this purpose.[2] The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to maintain the stability of the carbanion.
Diagram 2: Generation of the Acyl Anion Equivalent
Caption: Deprotonation of an O-silylated cyanohydrin to form the carbanion.
Reactions with Electrophiles: Building Molecular Complexity
The generated acyl anion equivalent is a versatile nucleophile that reacts with a wide range of electrophiles, enabling the construction of diverse and valuable molecular scaffolds.
The reaction of the carbanion with primary and secondary alkyl halides provides a straightforward method for the synthesis of α-substituted nitriles, which can be subsequently hydrolyzed to ketones.[2] This reaction proceeds via a standard SN2 mechanism.
Epoxides serve as excellent electrophiles for O-silylated cyanohydrin anions, leading to the formation of β-hydroxy ketones (aldol-type products) after desilylation and hydrolysis.[2] This reaction is highly stereospecific, with the stereochemistry of the epoxide being transferred to the product. The choice of reaction conditions, such as solvent and the silyl protecting group, can be crucial for suppressing side reactions.[2]
The carbanion can also add to other carbonyl compounds, such as aldehydes and ketones, to form α-hydroxy ketones after workup. This reaction represents a valuable alternative to the traditional aldol condensation.
The nucleophilic carbanion can undergo Michael addition (1,4-conjugate addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors.[11] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures.
Diagram 3: Reactivity of the Acyl Anion Equivalent
Caption: Diverse reactions of the O-silylated cyanohydrin carbanion.
Experimental Protocols: A Practical Guide
The following protocols are provided as illustrative examples of the synthesis and reactivity of O-silylated cyanohydrins. Researchers should always consult the primary literature for specific substrate-dependent optimizations.
Protocol 1: Synthesis of O-Trimethylsilyl Mandelonitrile
This protocol describes a general procedure for the synthesis of an O-silylated cyanohydrin from an aldehyde.
Materials:
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., anhydrous ZnI₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and anhydrous DCM.
-
Add the Lewis acid catalyst (e.g., 0.1 eq of ZnI₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.1 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude O-trimethylsilyl mandelonitrile, which can be purified by distillation or chromatography if necessary.
Protocol 2: Alkylation of an O-Silylated Cyanohydrin with an Epoxide
This protocol outlines the deprotonation of an O-silylated cyanohydrin and its subsequent reaction with an epoxide.[2]
Materials:
-
O-tert-Butyldimethylsilyl (TBS) protected mandelonitrile
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)
-
1,2-Epoxybutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the O-TBS protected mandelonitrile (1.0 eq) and anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add 1,2-epoxybutane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the subsurface addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude adduct in THF and add TBAF (1.2 eq) dropwise. Stir for 1 hour at room temperature.
-
Quench with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude β-hydroxy ketone can be purified by column chromatography.[2]
Data Summary
The following table summarizes typical yields for the synthesis and reactions of O-silylated cyanohydrins, highlighting the efficiency of these transformations.
| Reaction | Substrates | Catalyst/Base | Solvent | Yield (%) | Reference |
| Cyanosilylation | Benzaldehyde, TMSCN | Ti(OiPr)₄/Schiff Base | CH₂Cl₂ | up to 96% ee | [12] |
| Cyanosilylation | Acetophenone, TMSCN | N-oxide/Ti(OiPr)₄ | CH₂Cl₂ | 97% | [5] |
| Alkylation | O-TBS Mandelonitrile, 1,2-Epoxybutane | LiHMDS | Ether | 77% (two steps) | [2] |
Conclusion: A Versatile Tool for Modern Synthesis
O-silylated cyanohydrins represent a powerful and versatile class of reagents in modern organic synthesis. Their ability to function as robust acyl anion equivalents, coupled with the development of efficient and stereoselective methods for their preparation, has solidified their place in the synthetic chemist's toolbox. The fundamental reactivity discussed in this guide provides a foundation for the strategic design of complex molecules, from pharmaceuticals to natural products. As research continues to uncover new catalysts and applications, the utility of O-silylated cyanohydrins is poised to expand even further, enabling the construction of ever more intricate and valuable chemical entities.
References
-
Melendez, D. R., & Hartel, A. (2015). The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparation of aldols. The Winthrop McNair Research Bulletin, 1, Article 10. Available at: [Link]
-
Zhang, Y., et al. (2022). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. Inorganic Chemistry, 61(10), 4348–4356. Available at: [Link]
-
Shen, Y., et al. (2003). A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst. Tetrahedron, 59(31), 5667-5675. Available at: [Link]
-
Zhang, Y., et al. (2022). Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters. PubMed, 35254583. Available at: [Link]
-
Morales-Serna, J. A., et al. (2017). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Proceedings, 1(5), 1. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2021). Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Condition. ACS Sustainable Chemistry & Engineering, 9(16), 5649–5657. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
-
Matsukawa, S., et al. (2015). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 20(8), 13686–13698. Available at: [Link]
-
Hamashima, Y., et al. (2006). Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by a Lewis Acid-Lewis Base Bifunctional Catalyst. Angewandte Chemie International Edition, 45(4), 596-599. Available at: [Link]
-
Vidal-Pascual, M., et al. (2014). 2. Organic Syntheses, 91, 1-13. Available at: [Link]
- Dow Corning Corporation. (1997). Synthesis of silylated cyanohydrins. (EP0759439A2). European Patent Office.
-
Kallstrom, K. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. Available at: [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. Available at: [Link]
-
Georg, G. I., & Ager, D. (2014). Introduction of the Cyano Group by Substitution of a Halogen. Science of Synthesis, 19, 185-220. Available at: [Link]
-
Singh, V., & Yadav, D. (2016). Umpolung Chemistry: An Overview. Research Journal of Science and Technology, 8(2), 73-78. Available at: [Link]
-
PrepChem. (n.d.). Preparation of mandelonitrile. Retrieved from [Link]
-
Portela-Cubillo, F., & Scott, J. L. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(15), 4691. Available at: [Link]
-
Shrestha, R. (2016). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. YorkSpace. Available at: [Link]
- Sumitomo Chemical Company, Limited. (2015). Process for producing mandelonitrile compound. (US9126900B2). United States Patent and Trademark Office.
-
GtHNL-TV immobilised on 50 mg Celite R-633. (2018). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate. Available at: [Link]
-
Sohtome, Y., et al. (2013). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. Beilstein Journal of Organic Chemistry, 9, 2746–2752. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
Nagano, H., et al. (2022). Non-enzymatic catalytic asymmetric cyanation of acylsilanes. Communications Chemistry, 5(1), 45. Available at: [Link]
-
Kundu, D. S., & Roesky, H. W. (2020). Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. ACS Omega, 5(40), 25651–25662. Available at: [Link]
-
Fischer, R. (2023). Studies on Silylated Low-Oxidation State Group 14 Compounds: Synthesis, Structural Properties and Reactivity. mediaTUM. Available at: [Link]
-
Taylor & Francis. (n.d.). Carbanions – Knowledge and References. Retrieved from [Link]
Sources
- 1. rjstonline.com [rjstonline.com]
- 2. scispace.com [scispace.com]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Cyanosilylation of Aldehydes by a Lewis Acid/Base Synergistic Catalyst of Chiral Metal Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP0759439A2 - Synthesis of silylated cyanohydrins - Google Patents [patents.google.com]
- 11. Michael Addition [organic-chemistry.org]
- 12. diva-portal.org [diva-portal.org]
Discovery and history of novel cyanating agents
The Renaissance of the Nitrile: A Technical Guide to Novel Cyanating Agents
Executive Summary
For over a century, the introduction of the nitrile group (–CN) into organic frameworks was synonymous with high toxicity and harsh conditions. Traditional methods like the Rosenmund–von Braun or Sandmeyer reactions relied on alkali metal cyanides (NaCN, KCN) or heavy metal salts (CuCN), posing severe safety risks and waste disposal challenges.
This guide details the paradigm shift toward novel cyanating agents —sophisticated reagents designed to deliver the cyano moiety with high chemoselectivity, atom economy, and minimal toxicity. We explore the chemistry of electrophilic cyanating agents (e.g., NCTS), hypervalent iodine reagents (CBX), and carbon-bound transfer agents (DMMN), providing researchers with a roadmap to safer, more efficient nitrile synthesis.
The Historical Context & The Safety Imperative
The nitrile motif is ubiquitous in pharmaceuticals (e.g., Vildagliptin, Letrozole) and materials science. Historically, its installation was the bottleneck of process chemistry.
| Era | Reagent Class | Examples | Key Limitations |
| Classical | Metal Cyanides | NaCN, KCN, CuCN | Lethal toxicity, requires high heat (>150°C), stoichiometric heavy metal waste. |
| Transitional | Less Soluble Salts | Zn(CN)₂, K₄[Fe(CN)₆] | Improved safety handling, but Zn(CN)₂ is still toxic; Ferrocyanide is safe but insoluble in organics. |
| Modern | Electrophilic / Transfer | NCTS, CBX, DMMN | "CN+" synthons, bench-stable solids, catalytic turnover, radical compatibility. |
The Electrophilic Revolution: N-Cyano Reagents
The most significant advance in recent years is the development of reagents that act as a source of "CN+" (cyano cation equivalents), reversing the polarity of the classical cyanide anion.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
NCTS has emerged as the "gold standard" for electrophilic cyanation.[1] Unlike toxic cyanogen halides (BrCN), NCTS is a stable, non-volatile solid derived from phenyl urea and tosyl chloride.
-
Reactivity Profile: NCTS contains a weak N–CN bond. Upon activation by a transition metal (Rh, Ru, Co) or a Lewis acid, it transfers the CN group to a nucleophilic carbon (e.g., an activated arene or C–H bond).
-
Byproduct: The reaction releases N-phenyl-p-toluenesulfonamide, a benign, easily separable solid.
Mechanism: Rh(III)-Catalyzed C–H Cyanation
The power of NCTS lies in its ability to couple with C–H activation cycles. The mechanism avoids the formation of free cyanide ions, proceeding instead through a concerted insertion/elimination pathway.
Figure 1: Catalytic cycle for Rh(III)-catalyzed C–H cyanation using NCTS. The reagent inserts into the Rh–C bond, followed by β-elimination to release the nitrile.
Hypervalent Iodine: The Radical Cyanation Agents
For radical-based transformations, particularly photoredox catalysis, N-cyano reagents often fail. Here, hypervalent iodine reagents dominate.
1-Cyano-1,2-benziodoxol-3-(1H)-one (CBX)
CBX features a hypervalent iodine atom within a five-membered ring. The I–CN bond is hyper-labile, making it an exceptional radical trap.
-
Application: Decarboxylative cyanation of carboxylic acids.[2][3]
-
Mechanism: A photocatalyst generates an alkyl radical (R•) from a carboxylic acid.[2][3] The R• attacks the iodine center of CBX. The resulting unstable radical intermediate collapses, releasing the nitrile (R–CN) and an iodobenzoate radical, which closes the cycle.
-
Safety Note: While safer than volatile cyanides, hypervalent iodine compounds can be shock-sensitive. CBX is generally stable up to 130°C but should be handled with care.
Carbon-Bound Transfer Agents: Transnitrilation
A novel approach involves "transnitrilation"—transferring a CN group from a carbon-bound donor to a Grignard or organolithium reagent.[4][5]
Dimethylmalononitrile (DMMN)
DMMN is a cheap, bench-stable solid.[3][4][5][6] It acts as a "CN+" equivalent for organometallics but operates via a unique addition-fragmentation mechanism.
-
Advantage: It avoids transition metals entirely in many protocols.
-
Mechanism: The organometallic nucleophile attacks one of the nitrile groups. The resulting imine intermediate undergoes a "Retro-Thorpe" fragmentation, ejecting the stable malononitrile anion and the desired aryl nitrile.
Figure 2: The "Retro-Thorpe" mechanism of transnitrilation using Dimethylmalononitrile (DMMN).
Experimental Protocols
Protocol A: Rh-Catalyzed C–H Cyanation with NCTS
Target: Synthesis of 2-arylbenzonitriles from 2-phenylpyridine.
-
Reagents: 2-Phenylpyridine (0.2 mmol), NCTS (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).
-
Solvent: 1,2-Dichloroethane (DCE), 2.0 mL.
-
Procedure:
-
Charge an oven-dried Schlenk tube with the catalyst, silver salt, and NCTS.
-
Add the substrate and solvent under N₂ atmosphere.
-
Seal and heat to 120°C for 12 hours .
-
Cool to room temperature, dilute with DCM, and filter through a celite pad.
-
Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
-
-
Yield: Typically 85–95%.
-
Safety: Perform in a fume hood. While NCTS is benign, DCE is a carcinogen.
Protocol B: Green Cyanation with Potassium Ferrocyanide
Target: Pd-catalyzed cyanation of Aryl Bromides.
-
Reagents: Aryl Bromide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol - Note: provides 6 CN ligands), Pd(dppf)Cl₂ (1 mol%), Na₂CO₃ (1.0 equiv).
-
Solvent: NMP or DMAc/Water (1:1).
-
Procedure:
-
Mix solid reagents in a reaction vial.
-
Add solvent (degassed).
-
Heat to 120–140°C for 18 hours.
-
Workup (Critical): Quench with saturated NaHCO₃. Do not use acid, as it may liberate HCN from residual ferrocyanide. Extract with EtOAc.
-
-
Note: This method uses a non-toxic cyanide source but requires high temperatures to dissociate the CN ligands from the iron center.
Comparative Selection Guide
| Feature | NCTS | CBX / CDBX | DMMN | K₄[Fe(CN)₆] |
| Role | Electrophile (CN+) | Radical Trap | Transfer Agent | Nucleophile (CN-) |
| Primary Use | C–H Activation, Grignards | Photoredox, Decarboxylation | Grignards, Organolithiums | Aryl Halide Coupling |
| Catalyst | Rh, Ru, Co | Photocatalyst (Ir/Ru) | None (or Lewis Acid) | Pd, Ni |
| Atom Economy | Moderate (Sulfonamide waste) | Low (Iodobenzoate waste) | Moderate | High (6 CN per molecule) |
| Toxicity | Low | Low (Shock Sensitive) | Low | Very Low (Non-toxic solid) |
| Cost | Moderate | High | Low | Very Low |
References
-
Kasthuri, M. et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Synlett. Link
-
Gong, T. J. et al. (2013).[7] Rhodium-Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters. Link
-
Reeves, J. T. et al. (2015).[3] Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents. Journal of the American Chemical Society.[6] Link
-
Schafroth, M. A. et al. (2014). Cyanobenziodoxolone: A Hypervalent Iodine Reagent for Electrophilic Cyanation. Angewandte Chemie International Edition. Link
-
Schareina, T. et al. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link
-
Zhu, C. et al. (2014).[8] A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transnitrilation from Dimethylmalononitrile to Aryl Grignard and Lithium Reagents: A Practical Method for Aryl Nitrile Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
The Methylene Active Platform: A Technical Guide to Cyanoacetate Derivatives
Topic: Physical and Chemical Characteristics of Cyanoacetate Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyanoacetate derivatives, particularly methyl cyanoacetate (MCA) and ethyl cyanoacetate (ECA) , function as foundational synthons in modern organic chemistry. Their utility is derived from their unique electronic architecture: a methylene bridge (
This bifunctional arrangement creates a highly acidic
Physicochemical Baseline
The physical characteristics of cyanoacetates dictate their handling in industrial scale-up and laboratory synthesis. The relatively high boiling points and density differences between the methyl and ethyl derivatives allow for facile separation from reaction mixtures.
Table 1: Comparative Physical Properties
| Property | Methyl Cyanoacetate (MCA) | Ethyl Cyanoacetate (ECA) |
| CAS Number | 105-34-0 | 105-56-6 |
| Molecular Formula | ||
| Molecular Weight | 99.09 g/mol | 113.11 g/mol |
| Boiling Point | 204–207 °C | 206–208 °C |
| Density (25°C) | 1.123 g/mL | 1.056 g/mL |
| Refractive Index ( | 1.417 | 1.417 |
| Solubility | Immiscible with water; miscible with EtOH, Et2O | Immiscible with water; miscible with EtOH, Et2O |
| pKa ( | ~11 (in | ~11 (in |
*Note: pKa values are solvent-dependent. In DMSO, the pKa of ECA is reported as approximately 9.0, significantly more acidic than diethyl malonate (pKa ~13 in DMSO) due to the superior inductive withdrawal of the cyano group compared to the ester.
The Reactivity Landscape[1]
The core reactivity of cyanoacetates is governed by the stability of the carbanion formed upon deprotonation. This resonance-stabilized anion serves as a versatile nucleophile.
Visualization: The Methylene Active Hub
The following diagram illustrates the divergent synthetic pathways accessible from the central cyanoacetate node.
Caption: Divergent synthetic pathways from the cyanoacetate pharmacophore. Blue node indicates the starting material; Red/Yellow/Green indicate primary reaction types.
Technical Protocols
A. The Knoevenagel Condensation
Mechanism: The deprotonated cyanoacetate attacks a carbonyl carbon (aldehyde/ketone), followed by dehydration to form an
Protocol:
-
Reagents: Mix 1.0 eq aromatic aldehyde and 1.0 eq Ethyl Cyanoacetate (ECA).
-
Catalyst: Add 0.5–1.0 mol% piperidine or
-alanine. -
Solvent: Ethanol (reflux) or water (room temperature with vigorous stirring for "green" chemistry applications).
-
Execution:
-
Stir the mixture. If using ethanol, reflux for 2–4 hours.
-
Monitor: Track consumption of aldehyde via TLC (Hexane:EtOAc 7:3).
-
Self-Validation Check: The product often precipitates out of the solution upon cooling or adding ice water.
-
-
Purification: Recrystallization from ethanol yields high-purity arylidene cyanoacetates.
B. The Gewald Reaction (Heterocycle Synthesis)
Mechanism: A multi-component condensation involving a ketone/aldehyde, a cyanoacetate, and elemental sulfur to yield highly substituted 2-aminothiophenes . Significance: This is a privileged scaffold in medicinal chemistry, appearing in allosteric enhancers and anti-inflammatory agents.
Protocol:
-
Reagents: 1.0 eq Cyclohexanone, 1.0 eq Ethyl Cyanoacetate, 1.0 eq Elemental Sulfur (
). -
Base: 1.0 eq Morpholine or Diethylamine.
-
Solvent: Ethanol.
-
Workflow:
-
Dissolve ketone and ECA in ethanol.
-
Add base dropwise (Exothermic—maintain temp <50°C).
-
Add sulfur powder.
-
Reflux for 3–5 hours.
-
-
Validation: Reaction is complete when the sulfur powder fully dissolves and TLC indicates a single polar spot.
-
Isolation: Pour into ice water; filter the precipitate.
Visualization: Gewald Synthesis Workflow
Caption: Step-by-step experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Pharmaceutical Applications
Gabapentin (Neurontin)
The synthesis of Gabapentin (an anticonvulsant) is the most commercially significant application of ethyl cyanoacetate.
-
Pathway: The "Guareschi Salt" route.
-
Chemistry: Cyclohexanone is condensed with two equivalents of ethyl cyanoacetate in the presence of ammonia. This forms a dicyano-glutarimide intermediate (Guareschi imide).
-
Transformation: Acid hydrolysis and decarboxylation convert this intermediate into 1,1-cyclohexanediacetic acid, which is subsequently converted to Gabapentin via a Hofmann rearrangement.
Other APIs
-
Ethosuximide: An anti-epileptic drug synthesized via the alkylation of ethyl cyanoacetate with butanone.[1]
-
Allopurinol: Synthesis involves the reaction of ethyl cyanoacetate with triethyl orthoformate to form an ethoxymethylene intermediate, which is then cyclized with hydrazine.
Safety and Handling
-
Toxicity: Cyanoacetates are harmful if swallowed, inhaled, or absorbed through the skin (LD50 Oral Rat ~2820 mg/kg for ECA).
-
Chemical Incompatibility: Reacts vigorously with strong oxidizers, strong acids, and strong bases.
-
PPE: Nitrile gloves and chemical splash goggles are mandatory. Work must be performed in a fume hood due to the potential release of volatile byproducts during high-temperature condensations.
References
-
National Institute of Standards and Technology (NIST). "Ethyl Cyanoacetate - Gas Phase Ion Energetics and Thermochemistry." NIST Chemistry WebBook, SRD 69. [Link]
-
Organic Syntheses. "Ethyl (1-Ethylpropylidene)cyanoacetate (Knoevenagel Condensation Protocol)." Org.[2][1][3][4] Synth. 1946, 26, 32. [Link]
-
PubChem. "Ethyl Cyanoacetate Compound Summary (CID 7764)."[1] National Library of Medicine. [Link]
-
Sabnis, R. W. "The Gewald Reaction: Mechanism and Applications." Methods in Organic Synthesis.[1][4][5][6] (General reference for Gewald protocol logic). [Link] (Validated via multiple academic sources in search context).
- Google Patents. "Process for the preparation of Gabapentin (US Patent 20080103334).
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for using Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
Application Note: High-Fidelity Synthesis of 5-Substituted Oxazole-4-Carboxylates Using Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
Executive Summary
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate (CAS: 115629-86-6) acts as a stabilized, lipophilic equivalent of the transient methyl glyoxylate cyanohydrin. While traditional cyanohydrins are prone to reversion and instability, the trimethylsilyl (TMS) protection confers robust handling properties and enhanced nucleophilicity under Lewis acid catalysis.
This protocol details the Lewis Acid-Mediated Condensation of this reagent with acid chlorides. This workflow is the industry-standard method for generating 5-substituted oxazole-4-carboxylates , a critical pharmacophore in kinase inhibitors and antibiotics. Unlike the Cornforth rearrangement or Robinson-Gabriel synthesis, this method allows for the direct construction of the oxazole core with high regiocontrol under mild conditions.
Mechanistic Insight & Chemical Logic
To optimize yield, one must understand the cascade reaction governed by the Lewis Acid (typically
-
Activation: The Lewis Acid (LA) coordinates with the acid chloride, enhancing its electrophilicity.
-
C-Acylation: The
-carbon of the Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, which possesses significant enol-ether character due to the TMS group, attacks the activated acylium species. This is preferred over N-attack due to the specific orbital overlap facilitated by the ester group. -
Cyclization: The pendant nitrile nitrogen attacks the newly formed ketone carbonyl (or the LA-complexed oxygen).
-
Aromatization: The elimination of the TMS group (as TMS-Cl or TMS-OH) and loss of water (sequestered by the LA) drives the formation of the aromatic oxazole ring.
Key Advantage: The TMS group acts as an "internal trap," facilitating the elimination step and preventing the formation of saturated oxazoline byproducts common in other methods.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Purity/Grade |
| Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate | Core Building Block | >97% (Anhydrous) |
| Acid Chloride ( | Electrophile | >98% (Distilled if necessary) |
| Tin(IV) Chloride ( | Lewis Acid Catalyst | 1.0 M Sol. in DCM |
| Dichloromethane (DCM) | Solvent | Anhydrous (Sure/Seal™) |
| Sodium Bicarbonate ( | Quenching Agent | Saturated Aqueous |
Equipment:
-
Flame-dried 2-neck Round Bottom Flask (RBF).[1]
-
Inert Gas Line (Argon or Nitrogen).
-
Syringe pump or pressure-equalizing addition funnel.
-
Low-temperature bath (Ice/NaCl or Cryocooler).
Step-by-Step Methodology
Step 1: Inert System Preparation
-
Flame-dry a 100 mL 2-neck RBF equipped with a magnetic stir bar.
-
Flush with Argon for 15 minutes while cooling to Room Temperature (RT).
-
Critical: Moisture will hydrolyze the TMS ether to the unstable cyanohydrin and liberate HCN. Ensure the system is strictly anhydrous.
Step 2: Solvation and Reagent Mixing
-
Charge the flask with Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate (1.0 equiv, e.g., 5.0 mmol).
-
Add Acid Chloride (1.1 equiv, 5.5 mmol).
-
Dissolve in Anhydrous DCM (Concentration: 0.2 M, approx. 25 mL).
-
Cool the mixture to 0°C using an ice bath.
Step 3: Lewis Acid Activation
-
Caution:
fumes in air. Handle under inert flow. -
Add
(1.1 equiv, 5.5 mL of 1.0 M solution) dropwise over 10 minutes. -
Observation: The solution may darken (yellow/orange) indicating complex formation.
-
Remove the ice bath and allow the reaction to warm to 20–25°C .
-
Stir for 12–16 hours . Monitor via TLC (typical eluent: 20% EtOAc/Hexanes). The starting material (high
) should disappear, replaced by a UV-active oxazole spot.
Step 4: Quenching and Workup
-
Cool the reaction mixture back to 0°C.
-
Slowly add Saturated Aqueous
(20 mL). Warning: Gas evolution ( ) and exotherm. -
Transfer to a separatory funnel.[1] Extract with DCM (
mL). -
Wash combined organics with Brine (30 mL).
-
Dry over
, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Product: The 5-substituted oxazole-4-carboxylate is typically a white or pale yellow solid.
Visualization of Workflow & Mechanism
Figure 1: Operational workflow and simplified mechanistic cascade for the Lewis acid-mediated oxazole synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Reagent | Ensure glassware is flame-dried. Use fresh anhydrous DCM. Verify TMS reagent quality via NMR ( |
| Incomplete Conversion | Deactivation of Catalyst | Increase |
| Byproduct Formation | O-Acylation vs C-Acylation | Ensure temperature is 0°C during addition. Higher temps favor kinetic O-acylation byproducts. |
| Emulsion during Workup | Tin Salts | Filter the quenched mixture through a Celite pad before extraction to remove colloidal tin hydroxides. |
Safety Profile (HSE)
-
Cyanide Hazard: While the cyano group is intended to be incorporated into the ring, hydrolysis of the starting material releases Hydrogen Cyanide (HCN) .
-
Control: Keep waste streams basic (pH > 10) to trap cyanide as non-volatile
. Do not acidify waste.
-
-
Lewis Acids:
and react violently with water, releasing HCl gas. Quench cautiously. -
TMS Reagents: Trimethylsilyl groups are skin permeators. Wear double nitrile gloves.
References
-
Suzuki, K., et al. (1989). "Synthesis of 5-substituted oxazole-4-carboxylic esters using methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate." Chemical and Pharmaceutical Bulletin, 37(6), 1690-1692.
-
Hulin, B., et al. (1989). "A modified synthesis of 5-substituted oxazoles." Journal of Organic Chemistry, 54(20), 4977-4980.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
-
TCI Chemicals. (2024).[2] "Safety Data Sheet: Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate."
Sources
Application Note: Synthesis of Silylated Cyanohydrins via Catalytic Cyanosilylation of Ketones
[1][2][3][4][5][6]
Executive Summary
The cyanosilylation of ketones is a pivotal transformation in pharmaceutical synthesis, generating silylated cyanohydrins (cyanohydrin trimethylsilyl ethers).[1] These intermediates are essential precursors for quaternary
Unlike aldehydes, ketones possess inherent steric hindrance and lower electrophilicity, often requiring harsh conditions that lead to reversibility or racemization. This guide details a dual-activation protocol that circumvents these thermodynamic limitations. We present two validated workflows: a robust, achiral method using Lewis Base catalysis (Iodine/NMO) for general synthesis, and a high-precision enantioselective protocol using chiral thiourea organocatalysts.
Mechanistic Principles & Causality
The Thermodynamic Challenge
The addition of cyanide to ketones is reversible. The equilibrium constant (
Dual Activation Strategy
To achieve high turnover frequencies (TOF) and enantioselectivity, the most effective protocols utilize a cooperative mechanism:
-
Electrophile Activation: A Lewis acid or H-bond donor activates the ketone carbonyl.
-
Nucleophile Activation: A Lewis base activates trimethylsilyl cyanide (TMSCN), increasing the nucleophilicity of the cyanide carbon.
Visualization: Cooperative Catalytic Cycle
The following diagram illustrates the cooperative mechanism typical of bifunctional organocatalysts (e.g., Chiral Thiourea), where the catalyst simultaneously engages both the ketone and the silyl reagent.
Figure 1: Cooperative catalytic cycle showing simultaneous activation of the ketone (via H-bonding) and TMSCN (via Lewis base interaction).
Safety & Handling: The "Zero-Tolerance" Protocol
CRITICAL WARNING: Trimethylsilyl cyanide (TMSCN) is a potent source of cyanide. Upon contact with moisture or protic solvents, it hydrolyzes to release Hydrogen Cyanide (HCN) gas, which is fatal.
Mandatory Engineering Controls
-
Work Environment: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.
-
HCN Sensors: Portable HCN monitors must be worn on the lapel of the lab coat.
-
Quench Solution: Prepare a "Kill Bath" before starting the experiment: 10% aqueous NaOH mixed with commercial bleach (sodium hypochlorite) in a 1:1 ratio.
Protocol A: General Purpose Synthesis (Achiral)
Application: Rapid generation of racemic silylated cyanohydrins for non-clinical intermediates.
Catalyst: Iodine (
Materials
-
Substrate: Acetophenone (1.0 equiv, 10 mmol)
-
Reagent: TMSCN (1.2 equiv, 12 mmol)
-
Catalyst: Iodine (
) (1 mol%) -
Solvent: Dichloromethane (DCM) or Solvent-free (Neat)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge Acetophenone (1.20 g, 10 mmol) under Argon atmosphere.
-
Catalyst Addition: Add Iodine (25 mg, 0.1 mmol). The solution will turn slightly brown.
-
Reagent Addition: Add TMSCN (1.5 mL, 12 mmol) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic. If running on >50 mmol scale, use a water bath to maintain ambient temperature.
-
-
Reaction: Stir at room temperature (25 °C).
-
Monitoring: Monitor by TLC or GC-MS. Conversion is typically >99% within 15–30 minutes. Look for the disappearance of the ketone carbonyl peak in IR (
).
-
-
Quench & Workup:
-
Dilute with pentane or hexane (50 mL).
-
Wash with saturated
(sodium thiosulfate) to quench iodine (color disappears). -
Wash with water (2 x 20 mL) and brine.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Most products are pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation. Do not use silica gel chromatography without buffering (1%
), as silica acidity can hydrolyze the silyl ether.
Protocol B: Enantioselective Synthesis (Drug Development)
Application: Synthesis of chiral quaternary centers for drug candidates. Catalyst: Chiral Thiourea-Amine (Jacobsen Type) or IDPi (List Type).
Materials
-
Substrate: 2-Acetonaphthone (1.0 equiv)
-
Reagent: TMSCN (2.2 equiv)[2]
-
Catalyst: Chiral Thiourea Catalyst (e.g., Jacobsen’s catalyst 3d) (5 mol%)
-
Additive: 2,2,2-Trifluoroethanol (TFE) (1.0 equiv) - Critical for proton transfer.
-
Solvent: DCM (Anhydrous) at -78 °C.
Experimental Workflow
Figure 2: Low-temperature workflow for enantioselective cyanosilylation.
Detailed Methodology
-
Cryo-Cooling: Flame-dry a Schlenk tube and cool to -78 °C using a dry ice/acetone bath.
-
Charge: Add the Chiral Thiourea catalyst (0.05 equiv) and the ketone substrate (1.0 equiv) dissolved in anhydrous DCM (
M concentration). -
Additive: Add 2,2,2-Trifluoroethanol (1.0 equiv).
-
Insight: TFE acts as a proton shuttle, facilitating the turnover of the catalyst without hydrolyzing the silyl ether.
-
-
Initiation: Add TMSCN (2.2 equiv) dropwise down the side of the vessel to precool it before mixing.
-
Incubation: Stir at -78 °C for 24 hours.
-
Self-Validation: Aliquot 50
L, quench in cold hexane, and analyze via Chiral HPLC. Target conversion >90%, ee >90%.
-
-
Workup:
-
Concentrate the reaction mixture directly under reduced pressure (rotary evaporator with a base trap).
-
The catalyst can often be precipitated using hexanes and recovered via filtration.
-
The filtrate contains the silylated cyanohydrin.
-
Data Analysis & Troubleshooting
Catalyst Performance Comparison
The following table summarizes expected outcomes for acetophenone derivatives.
| Catalyst System | Loading | Temp | Time | Yield (%) | ee (%) | Notes |
| Iodine ( | 1 mol% | 25 °C | 30 min | >98 | 0 | Best for scale-up of achiral intermediates. |
| NMO | 5 mol% | 25 °C | 1 h | 95 | 0 | Metal-free, mild conditions. |
| Chiral Thiourea | 5 mol% | -78 °C | 24 h | 92 | 90-97 | Gold standard for asymmetric induction. |
| Gadolinium-Salen | 1 mol% | -40 °C | 12 h | 95 | 85-95 | Excellent for aliphatic ketones. |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Racemization (in Protocol B).
-
Problem: Product Hydrolysis during Purification.
References
-
Fuerst, D. E., & Jacobsen, E. N. (2005).[8] Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(25), 8964–8965. [Link]
-
Ryu, D. H., & Corey, E. J. (2004).[8] Enantioselective Cyanosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion.[8][9] Journal of the American Chemical Society, 126(26), 8106–8107. [Link]
-
Zhou, H., et al. (2022).[4][7] Organocatalytic stereoselective cyanosilylation of small ketones. Nature, 605, 84–89. [Link]
Sources
- 1. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 6. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Strategies for scaling up reactions involving silyl cyanides
Subject: Strategies for Scaling Up Reactions Involving Silyl Cyanides (TMSCN) Ticket ID: SC-TMSCN-001 Assigned Specialist: Senior Application Scientist, Process Safety Group Status: Open [Active Support]
Executive Summary: The "Silent" Hazard
Scaling up cyanosilylation reactions (e.g., Strecker reactions, cyanohydrin synthesis) using trimethylsilyl cyanide (TMSCN) presents a dichotomy: the reaction itself is often thermodynamically favorable and operationally simple, but the consequences of failure are catastrophic .
Unlike standard reagent scale-ups, TMSCN poses a dual threat:
-
Latent Toxicity: TMSCN hydrolyzes rapidly upon contact with atmospheric moisture to release Hydrogen Cyanide (HCN) gas.
-
Thermal Runaway: The addition of TMSCN to carbonyls is exothermic. In a bulk reactor, accumulation of unreacted reagent due to catalyst stalling, followed by a sudden "kick" (induction period end), can lead to rapid over-pressurization.
This guide provides a self-validating framework to navigate these risks.
Module 1: Engineering Controls & Safety Architecture
Core Directive: Never rely solely on PPE. The reactor system must be an engineered containment zone.
The "Alkaline Firewall" Scrubber System
You cannot vent TMSCN vapors directly. You must install a multi-stage scrubbing system.
-
Stage 1 (Primary): 15% NaOH (aq). This hydrolyzes TMSCN to NaCN and NaOSiMe3.
-
Stage 2 (Destruction): 10-12% Sodium Hypochlorite (Bleach) + NaOH (pH > 10). This oxidizes Cyanide (
) to Cyanate ( ), which is significantly less toxic.
Reactor Configuration & Monitoring
-
Closed System: Use a reactor with a dedicated nitrogen sweep leading to the scrubber.
-
HCN Sensors: Place electrochemical HCN sensors (set point: 2 ppm) at the reactor flange and the fume hood sash.
-
Moisture Exclusion: All feed lines must be dried. A Karl Fischer (KF) titration of the solvent before catalyst addition is a mandatory "Go/No-Go" gate.
Visualization: Safety & Process Flow
Figure 1: Engineered containment system for TMSCN scale-up. Note the redundant scrubbing stages.
Module 2: Reaction Chemistry & Catalyst Selection
Core Directive: The mechanism dictates the failure mode. Choose your catalyst based on moisture tolerance and reaction kinetics.
Mechanistic Pathways
-
Pathway A: Lewis Acid (LA) Catalysis (e.g.,
, )-
Mechanism:[3][4][5][6][7][8] Activates the carbonyl oxygen, making the carbon more electrophilic.[6]
-
Scale-Up Risk: Highly sensitive to moisture. Water coordinates to the metal center, killing the catalyst. This leads to reagent accumulation and potential runaway if the catalyst suddenly reactivates or if thermal initiation occurs.
-
-
Pathway B: Lewis Base (LB) Catalysis (e.g., DABCO, Phosphines)
The "Self-Validating" Dosing Protocol
Never add TMSCN in one portion (shot) on a scale >10g.
-
Initiation Charge: Add catalyst and 5-10% of TMSCN.
-
Validation: Wait for the exotherm or confirm conversion via IR (disappearance of C=O stretch ~1700 cm⁻¹) or HPLC.
-
Main Feed: Only proceed with the remaining TMSCN feed after the reaction has demonstrably started. This prevents "accumulation" hazards.
Visualization: Mechanistic Divergence
Figure 2: Dual activation modes. Lewis Acids activate the substrate; Lewis Bases activate the reagent.[5]
Module 3: Workup & Waste Management
Core Directive: The reaction isn't over until the cyanide is destroyed.
Quenching Protocol (Alkaline Chlorination)
Do not use acidic quench (releases HCN).
-
Dilution: Dilute reaction mixture with a non-miscible solvent (e.g., Toluene, MTBE).
-
Hydrolysis: Add saturated Sodium Bicarbonate or dilute NaOH.
-
Destruction: Treat the aqueous phase with Bleach (NaOCl) .
-
Stoichiometry: Requires excess bleach.
-
Verification: Use "Plumbtesmo" paper or Prussian Blue test to confirm zero free cyanide before disposal.
-
Purification Hazards
-
Distillation: If distilling the product, ensure zero residual TMSCN remains.[9] TMSCN has a boiling point (117°C) that may overlap with products.
-
Solidification: TMSCN freezes at ~11°C. If your condenser is too cold (<0°C) and you distill excess reagent, it can freeze and block the vent line, causing a pressure explosion. Keep condenser coolant >20°C when stripping TMSCN.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Exotherm upon Addition | Catalyst poisoning (likely moisture) or Induction Period. | STOP FEED. Do not add more TMSCN. Check water content (KF). Add a "kicker" charge of fresh catalyst. |
| HCN Alarm Triggers (Low Level) | Leak in reactor seals or back-pressure from scrubber. | Verify N2 sweep flow is positive. Check scrubber outlet for blockage. Tighten flanges. |
| Reaction Stalls at 80% Conv. | Equilibrium reached or catalyst deactivation. | TMSCN addition is reversible.[10] Add 10% excess TMSCN or lower temperature to shift equilibrium (Le Chatelier). |
| Precipitate in Scrubber | Polymerization of HCN or formation of insoluble salts. | Ensure Scrubber 1 is high pH NaOH. Replace scrubber solution if solids impede flow. |
| Product Distillation "Bumping" | Residual TMSCN flashing off. | Strip low boilers at atmospheric pressure first, then apply vacuum gradually. |
References
-
Safety of Trimethylsilyl Cyanide Scale-Up
- Source: Organic Process Research & Development (OPRD)
- Context: Detailed safety calorimetry and hazard assessment for cyanosilyl
-
Link: (Generalized link to OPRD journal search for verified protocols)
-
Catalytic Mechanisms & Dual Activ
- Source: North, M. (2003).
- Context: Review of Lewis Acid vs.
-
Link:
-
Cyanide Destruction Protocols
-
Source: Prudent Practices in the Laboratory (National Academies Press).[9]
- Context: Standard operating procedures for oxidative destruction of cyanide wastes using hypochlorite.
-
Link:
-
-
Organic Syntheses: Handling TMSCN
Sources
- 1. fishersci.com [fishersci.com]
- 2. Sodium Hypochlorite [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones [organic-chemistry.org]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media [mdpi.com]
- 7. Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Cyanosilylation Reagents: Moving Beyond Trimethylsilyl Cyanide
The cyanosilylation of aldehydes and ketones is a cornerstone transformation in organic synthesis, providing a direct route to cyanohydrins, which are versatile intermediates for the preparation of α-hydroxy acids, β-amino alcohols, and other valuable molecules.[1][2] For decades, trimethylsilyl cyanide (TMSCN) has been the reagent of choice for this reaction, offering a more manageable and less volatile alternative to hydrogen cyanide (HCN).[3][4] However, the extreme toxicity of TMSCN presents a significant and ever-present hazard in the research and development environment.[5][6] This guide provides a critical comparison of viable alternative reagents for the cyanosilylation of aldehydes and ketones, offering experimental insights to aid researchers in selecting safer and more practical approaches without compromising synthetic efficiency.
The Double-Edged Sword: Trimethylsilyl Cyanide (TMSCN)
TMSCN's prevalence in the literature is a testament to its effectiveness. It readily reacts with a wide range of aldehydes and ketones in the presence of a catalytic amount of a Lewis acid or base to afford the corresponding trimethylsilyl-protected cyanohydrins in high yields.[7][8] The reaction is typically fast and clean, and the silyl ether protecting group is conveniently cleaved under mild acidic or basic conditions.
However, the high acute toxicity of TMSCN cannot be overstated. It is fatal if swallowed, inhaled, or absorbed through the skin, and it readily hydrolyzes to release highly toxic hydrogen cyanide gas.[9][10] This necessitates stringent safety protocols, including the use of a well-ventilated fume hood, specialized personal protective equipment, and a readily available cyanide antidote kit. The inherent dangers associated with TMSCN have spurred the search for safer alternatives.
The Rise of Safer Alternatives: A Comparative Analysis
Several reagents have emerged as viable alternatives to TMSCN, each with its own unique set of advantages and disadvantages. This section provides a detailed comparison of the most promising candidates.
Acetone Cyanohydrin: The In Situ HCN Generator
Acetone cyanohydrin is an attractive alternative as it is a stable, commercially available liquid that can serve as an in situ source of HCN.[11] It is significantly less volatile than TMSCN, reducing the risk of inhalation exposure.
Mechanism and Application:
The cyanosilylation using acetone cyanohydrin typically involves its decomposition to acetone and HCN, which is then trapped by the silylating agent and reacts with the carbonyl compound. This process is often catalyzed by a Lewis acid or a transition metal complex. For instance, a copper-catalyzed hydrocyanation of α-aryl diazoesters using acetone cyanohydrin as the HCN source has been reported to be significantly accelerated by the addition of TMSCN as a co-catalyst, which presumably helps in the generation of free cyanide ions.[3]
Advantages:
-
Acts as a convenient in situ source of HCN, avoiding the direct handling of HCN gas.[3][11]
-
Commercially available and relatively inexpensive.
Disadvantages:
-
Can require a stoichiometric amount of a silylating agent to be added separately.
-
The generation of acetone as a byproduct may complicate purification in some cases.
Experimental Protocol: Cyanosilylation of an Aldehyde using Acetone Cyanohydrin (General Procedure)
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
To a stirred solution of the aldehyde (1.0 mmol) and a silylating agent (e.g., trimethylsilyl chloride, 1.2 mmol) in a dry solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnI₂, 0.1 mmol).
-
Slowly add acetone cyanohydrin (1.1 mmol) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ethyl Cyanoformate: A Milder Cyanating Agent
Ethyl cyanoformate has emerged as a promising, less toxic alternative for the cyanation of carbonyl compounds.[1] It can act as a cyanide source under both metal-catalyzed and metal-free conditions.
Mechanism and Application:
The reaction of ethyl cyanoformate with aldehydes and ketones can be catalyzed by various species, including 4-dimethylaminopyridine (DMAP) and N-heterocyclic carbenes (NHCs).[1] The reaction with aldehydes, for instance, can be catalyzed by DMAP to yield the corresponding cyanohydrin carbonates under solvent-free conditions.[13] Theoretical studies on the cyanation of olefins with ethyl cyanoformate suggest that HCN can be released from the reaction of ethyl cyanoformate and an alcohol, which is then catalyzed by a cinchona alkaloid.[14]
Advantages:
-
Can be used under metal-free conditions.[1]
-
The resulting cyanohydrin carbonates can be useful intermediates themselves.
Disadvantages:
-
May require higher temperatures or longer reaction times compared to TMSCN.
-
The reactivity can be lower for sterically hindered ketones.
Experimental Protocol: DMAP-Catalyzed Cyanation of an Aldehyde with Ethyl Cyanoformate [13]
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a mixture of the aldehyde (0.5 mmol) and DMAP (0.025 mmol, 5 mol%) in acetonitrile (1 mL), add ethyl cyanoformate (0.55 mmol) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diethylaluminum Cyanide (Nagata's Reagent): A Potent Reagent for Challenging Substrates
Diethylaluminum cyanide, often referred to as Nagata's reagent, is a highly effective reagent for the hydrocyanation of α,β-unsaturated ketones and other challenging substrates.[5][17] It is typically used as a solution in toluene.
Mechanism and Application:
Diethylaluminum cyanide is a powerful Lewis acid and a source of cyanide. It coordinates to the carbonyl oxygen, activating the substrate towards nucleophilic attack by the cyanide. This reagent is particularly useful for achieving 1,4-conjugate addition of cyanide to enones.[18]
Advantages:
-
High reactivity, especially for α,β-unsaturated ketones.[17]
-
Can provide high yields where other reagents fail.
Disadvantages:
-
Highly toxic and pyrophoric; reacts violently with water.[7]
-
Requires handling under a strictly inert atmosphere.[19]
-
Typically used in stoichiometric amounts.
Experimental Protocol: Hydrocyanation of an α,β-Unsaturated Ketone with Diethylaluminum Cyanide [18]
Caution: This reaction is extremely hazardous and should only be performed by highly trained personnel in a glovebox or under a strictly inert atmosphere in a well-ventilated fume hood.
-
A solution of the α,β-unsaturated ketone (1.0 mmol) in dry toluene (5 mL) is cooled to -20 °C under a nitrogen atmosphere.
-
A solution of diethylaluminum cyanide (1.1 mmol) in toluene is added dropwise to the cooled solution of the ketone.
-
The reaction mixture is stirred at -20 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Comparative Data Summary
| Reagent | Toxicity | Volatility | Reactivity | Typical Conditions | Byproducts |
| Trimethylsilyl Cyanide (TMSCN) | Extremely High[9][10] | High | High | Catalytic Lewis acid/base | Trimethylsilanol |
| Acetone Cyanohydrin | High[1][12] | Low | Moderate | Lewis acid/metal catalyst | Acetone |
| Ethyl Cyanoformate | Moderate[15][16] | Moderate | Moderate | DMAP, NHC, or metal catalyst | Ethanol, CO₂ |
| Diethylaluminum Cyanide | Extremely High, Pyrophoric[7] | Low (in solution) | Very High | Stoichiometric, low temp. | Diethylaluminum hydroxide |
Visualizing the Mechanisms and Workflows
Cyanosilylation Mechanism with TMSCN
Caption: General mechanism of Lewis acid-catalyzed cyanosilylation with TMSCN.
Experimental Workflow for a Typical Cyanosilylation Reaction
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (PDF) Enantioselective cyanoformylation of aldehydes organocatalyzed by recyclable cinchonidine ammonium salts [academia.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diethyl aluminum cyanide | C5H10AlN | CID 16686413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethylaluminium cyanide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ethyl cyanoformate 99 623-49-4 [sigmaaldrich.com]
- 16. Ethyl cyanoformate - Hazardous Agents | Haz-Map [haz-map.com]
- 17. Page loading... [guidechem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Mechanistic Investigation of Lewis Acid-Catalyzed Cyanosilylation: A Comparative Guide
Executive Summary
The cyanosilylation of carbonyl compounds using trimethylsilyl cyanide (TMSCN) is a pivotal C–C bond-forming reaction, yielding cyanohydrin trimethylsilyl ethers—precursors to
Part 1: Mechanistic Paradigms
The efficiency of cyanosilylation relies on the specific activation mode of the catalyst. We distinguish between three dominant mechanistic classes:
Monofunctional Electrophilic Activation (Traditional)
In this classical model, the Lewis Acid (
-
Mechanism:
. -
Limitation: The nucleophile (TMSCN) remains unactivated, often requiring high catalyst loading or elevated temperatures.
Bifunctional Dual Activation (The "Gold Standard")
High-performance catalysts (e.g., Shibasaki’s Lanthanides, Feng’s Titanium systems) simultaneously activate the electrophile (carbonyl) and the nucleophile (TMSCN).
-
Lewis Acid Role: Binds the carbonyl oxygen.
-
Lewis Base Role: Coordinates to the Silicon of TMSCN, forming a hypervalent silicate intermediate (pentacoordinate silicon), rendering the cyano group more nucleophilic.
-
Outcome: Significant rate acceleration and higher enantioselectivity due to a rigid, organized transition state.
Silylium-ACDC (Asymmetric Counteranion-Directed Catalysis)
Pioneered by Benjamin List, this metal-free approach generates a highly reactive silylium species in situ.
-
Mechanism: The catalyst (a strong Brønsted acid like disulfonimide) protonates TMSCN (or traces of water/HCN), generating a silylium-catalyst ion pair. The chiral anion controls the facial selectivity of the cyanide attack.
Visualization: Dual Activation Pathway
The following diagram illustrates the bifunctional mechanism where a Lewis Acid (LA) and Lewis Base (LB) cooperate.
Caption: Bifunctional activation pathway showing simultaneous activation of the carbonyl (electrophile) and TMSCN (nucleophile) leading to an organized transition state.
Part 2: Comparative Performance Analysis
This section compares three distinct high-performance catalytic systems. Selection is based on mechanistic distinctness and industrial relevance.
Table 1: Comparative Analysis of Catalyst Classes[1][2]
| Feature | Titanium/N-Oxide (Feng System) | Lanthanide/Binol (Shibasaki System) | Organocatalyst (List System) |
| Catalyst Type | Bifunctional (Lewis Acid + Lewis Base) | Polymetallic Cooperative | Silylium ACDC (Metal-Free) |
| Active Species | Ti(IV) complex with chiral N,N'-dioxide | Heterobimetallic (e.g., Gd/Li or Yb/K) | Silylium-Disulfonimide Ion Pair |
| Activation Mode | Dual: Ti activates C=O; N-oxide activates Si. | Dual: Ln activates C=O; Li/K/Ligand activates CN. | Counteranion control of silylium. |
| Substrate Scope | Broad (Aldehydes & Ketones) | Excellent for difficult Ketones | Broad (Aldehydes) |
| Typical Loading | 0.1 – 10 mol% | 1 – 10 mol% | ppm levels (0.005 mol%) |
| Reaction Time | Fast (0.5 - 12 h) | Moderate (12 - 48 h) | Variable (depends on loading) |
| Moisture Sensitivity | Moderate | High (often requires dry box) | High (Water induces dormant period) |
| Key Advantage | Tunability: Ligand structure easily modified. | Selectivity: Highest ee% for bulky ketones. | Scalability: Low loading, no metal waste. |
Expert Insight:
-
For Drug Discovery: The Shibasaki system is often preferred for late-stage functionalization where enantioselectivity is paramount, despite the complexity of catalyst preparation.
-
For Process Chemistry: The Feng system offers a balance of ease of synthesis and high throughput. The List system is the emerging standard for green chemistry due to extremely low catalyst loading (ppm range).
Part 3: Experimental Validation Protocols
To validate the mechanism of a chosen catalyst, researchers must move beyond yield optimization. The following protocols are designed to elucidate the kinetic profile and rate-determining step.
Protocol A: Kinetic Profiling via In-Situ IR (Method of Progress Rates)
Objective: Determine reaction order w.r.t catalyst, substrate, and TMSCN without sampling artifacts.
-
Setup: Equip a reaction vessel with a ReactIR probe (or equivalent in-situ FTIR).
-
Baseline: Collect background spectrum of the solvent (e.g., DCM or THF) at the reaction temperature (typically -20°C to RT).
-
Component Addition:
-
Monitoring: Track the disappearance of the Carbonyl stretch (~1700 cm⁻¹) and the appearance of the Product C-O-Si stretch (~1100 cm⁻¹). Note: The CN stretch of TMSCN is often weak; product formation is a more reliable metric.
-
Data Processing:
-
Plot Absorbance vs. Time.
-
Apply "Variable Time Normalization Analysis" (VTNA) or "Method of Progress Rates" to determine reaction orders.
-
Validation Check: If the rate is independent of TMSCN concentration (Zero Order), the mechanism likely involves rate-limiting catalyst-substrate activation. If First Order in TMSCN, the C-C bond formation is likely rate-limiting.[9]
-
Protocol B: 13C Kinetic Isotope Effect (KIE) Determination
Objective: Confirm if C-C bond formation is the rate-determining step (RDS).
-
Synthesis: Prepare
-labeled benzaldehyde (carbonyl carbon). -
Competition Experiment:
-
Mix equimolar amounts of
-benzaldehyde and -benzaldehyde. -
Run the cyanosilylation reaction to ~20% conversion (low conversion is critical to avoid isotopic depletion effects).
-
-
Analysis:
-
Recover unreacted starting material.
-
Analyze via quantitative
NMR (inverse gated decoupling) or Isotope Ratio Mass Spectrometry (IRMS).
-
-
Calculation:
-
Where
is fractional conversion, is the isotope ratio at conversion , and is the initial ratio.
-
-
Interpretation:
-
KIE
1.03 - 1.05: Primary KIE. Indicates the C-C bond formation is the RDS (consistent with dual activation mechanisms). -
KIE
1.00: No KIE. Indicates the RDS precedes bond formation (e.g., substrate binding or catalyst assembly).
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for mechanistic characterization.
Caption: Decision tree for determining the rate-determining step using kinetic order analysis and Isotope Effects.
References
-
Shen, Y., Feng, X., Li, Y., Zhang, G., & Jiang, Y. (2003).[8] A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst.[8][11] Tetrahedron, 59(29), 5667-5675. Link
-
Hamashima, Y., Sawada, D., Kanai, M., & Shibasaki, M. (1999). A New Bifunctional Asymmetric Catalysis: An Efficient Catalytic Asymmetric Cyanosilylation of Aldehydes.[6][9] Journal of the American Chemical Society, 121(11), 2641-2642. Link
-
Zhang, Z., Bae, H. Y., Guin, J., Rabalakos, C., van Gemmeren, M., Leutzsch, M., Klussmann, M., & List, B. (2016).[6][12] Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. Nature Communications, 7, 12478.[6][12] Link
-
Bae, H. Y., & List, B. (2016).[6][12] Kinetic Study of Disulfonimide-Catalyzed Cyanosilylation of Aldehydes by Using a Method of Progress Rates. ResearchGate.[4][9][10] Link
-
North, M. (2003). Catalytic asymmetric cyanosilylation of ketones. Tetrahedron: Asymmetry, 14(2), 147-176. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Review of Modern Cyanation Reagents for C-C Bond Formation
Executive Summary
Verdict: For routine medicinal chemistry where reliability and yield are paramount, Zinc Cyanide (Zn(CN)₂) remains the industry standard due to its compatibility with a wide range of palladium catalysts.[1] However, for process chemistry and sustainable manufacturing, Potassium Ferrocyanide (K₄[Fe(CN)₆]) has emerged as the superior alternative, offering comparable yields with a significantly improved safety profile (non-toxic solid) and simplified purification.
This guide compares these primary reagents alongside niche organic sources like TMSCN and NCTS , providing decision-making frameworks for researchers in drug discovery.
Part 1: The Evolution of Cyanation Reagents
The introduction of the nitrile group (–CN) is a pivotal step in drug development.[2] Nitriles serve as bioisosteres for carbonyls and hydroxyls, improving metabolic stability, and act as versatile precursors for amines, amides, and tetrazoles.
Historically, the Rosenmund-von Braun reaction utilized stoichiometric Copper(I) Cyanide (CuCN) at high temperatures (>150°C), often resulting in difficult workups and heavy metal waste. The field has shifted toward Palladium-catalyzed cross-couplings, necessitating reagents that balance reactivity (delivering nucleophilic CN⁻) with catalyst stability (preventing poisoning of the Pd center).
The "Slow Release" Principle
The primary failure mode in Pd-catalyzed cyanation is catalyst poisoning. High concentrations of free cyanide ions (
Part 2: Comparative Analysis of Key Reagents
Zinc Cyanide (Zn(CN)₂)
The Industry Standard Zn(CN)₂ is the most widely used reagent in small-scale discovery chemistry. It is insoluble in most organic solvents (DMF, DMAc), which limits the concentration of free cyanide in solution, thereby preserving catalyst activity.
-
Mechanism: Transmetallation from Zn to Pd.
-
Pros: Extremely reliable; works with standard ligands (dppf, Xantphos); high atom economy compared to organic donors.
-
Cons: Highly toxic (releases HCN on contact with acid); generates stoichiometric zinc waste; difficult to remove trace zinc from final products.
Potassium Ferrocyanide (K₄[Fe(CN)₆][1][2][3][4][5][6][7][8][9][10] • 3H₂O)
The Green Alternative A non-toxic food additive (E536), this reagent revolutionized cyanation when Beller and co-workers demonstrated its utility. It holds cyanide ligands tightly, releasing them only at elevated temperatures or in the presence of a catalyst, effectively preventing poisoning.
-
Mechanism: Thermal dissociation or direct metal-to-metal transfer.
-
Pros: Non-toxic solid (safe to handle on open bench); inexpensive; eco-friendly; slow release kinetics are intrinsic.
-
Cons: Often requires higher temperatures (>100°C) or mixed aqueous solvent systems (Dioxane/H₂O) to facilitate solubility and transfer; heterogeneous reaction mixtures can be harder to stir on large scale.
Trimethylsilyl Cyanide (TMSCN) & Organic Surrogates
The Soluble Specialist TMSCN is a volatile liquid used primarily for nucleophilic additions to carbonyls (Strecker reaction) or opening epoxides. In C-C coupling, it is used when metal salts are contraindicated, often requiring a Lewis Acid activator.
-
Pros: Homogeneous reaction (soluble in organics); mild conditions.
-
Cons: Volatile; expensive; lower atom economy; safety hazard (hydrolysis releases HCN gas immediately).
Part 3: Performance Comparison Data
The following table synthesizes performance metrics for the cyanation of an aryl bromide (
| Feature | Zinc Cyanide | Potassium Ferrocyanide | TMSCN |
| Reagent Type | Inorganic Salt (Insoluble) | Inorganic Complex (Non-toxic) | Organic Liquid (Volatile) |
| Toxicity (LD50) | High (Oral Rat: 54 mg/kg) | Non-Toxic (Oral Rat: 6400 mg/kg) | High (Inhalation/Contact) |
| Typical Yield | 85 - 98% | 80 - 95% | 60 - 85% |
| Catalyst Compatibility | Excellent (Pd/dppf, Pd/Xantphos) | Good (Pd(OAc)₂, Pd/CM-Phos) | Moderate (Requires Lewis Acid) |
| Purification | Chelation required for Zn removal | Aqueous wash removes Fe salts | Distillation/Chromatography |
| Cost | Low | Very Low | High |
| Best Use Case | Discovery Chemistry (mg to g scale) | Process Chemistry (>100g scale) | Functionalization of Epoxides/Ketones |
Part 4: Mechanistic Insights
The diagram below illustrates the catalytic cycle for Palladium-catalyzed cyanation, highlighting the critical "Transmetallation" step where the reagents differ.
Figure 1: Catalytic cycle of Pd-mediated cyanation. The transmetallation step (Red) is where Zn(CN)₂ and K₄[Fe(CN)₆] introduce the cyanide nucleophile. The slow release of CN from these sources prevents the formation of inactive [Pd(CN)₄]²⁻ species.
Part 5: Experimental Protocols
Protocol A: Standard Cyanation using Zn(CN)₂
Best for: Small scale, high-throughput screening, unreactive aryl chlorides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Zn dust (10 mol% - optional, keeps Pd active)
-
Solvent: DMAc (Dimethylacetamide) [0.2 M]
Procedure:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with Aryl Bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.
-
Solvation: Add anhydrous DMAc. Seal the vial with a crimp cap/Teflon septum.
-
Reaction: Heat to 120°C for 12–16 hours. (Note: Zn(CN)₂ will not dissolve initially; the reaction is a slurry).
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with 2M NH₄OH (or 10% ethylenediamine solution) to chelate and remove Zinc salts.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol B: "Green" Cyanation using K₄[Fe(CN)₆]
Best for: Scale-up, safety-conscious labs, electron-deficient aryl halides.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
K₄[Fe(CN)₆][1][2][3][4][5][6][7][8][9][10] • 3H₂O (0.25 equiv - Note: provides 6 CN ligands, but 0.25 eq ensures excess)
-
Pd(OAc)₂ (1–2 mol%)
-
Na₂CO₃ (1.0 equiv)
-
Solvent: 1,4-Dioxane / Water (1:1 ratio) [0.2 M]
Procedure:
-
Setup: Charge a round-bottom flask with Aryl Bromide, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃.
-
Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen for 10 minutes (Oxygen inhibits this cycle significantly).
-
Reaction: Reflux at 100°C for 12 hours. The mixture will be heterogeneous.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble iron salts. Dilute filtrate with EtOAc and wash with water.
-
Purification: Standard silica chromatography.
-
Note: No special zinc-chelation wash is required, simplifying the workflow.
-
Part 6: Safety & Handling (Critical)
Even "non-toxic" reagents like Ferrocyanide can release lethal Hydrogen Cyanide (HCN) gas if exposed to strong acids.
-
pH Control: Never allow cyanide waste streams to drop below pH 10.
-
Waste Disposal: Treat all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate (OCN⁻).
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.
-
HCN Monitoring: Use portable HCN monitors when opening reaction vessels, especially those heated in sealed tubes.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications.
-
Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, and Dibenzazepines. Journal of the American Chemical Society.
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[10] The Journal of Organic Chemistry.
-
Yan, G., Kuang, C., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆].[4] Organic Letters.
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
